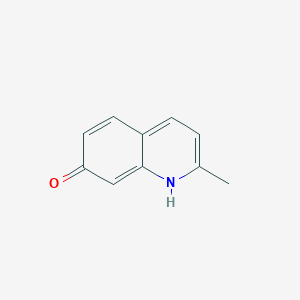

2-Methylquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-9(12)6-10(8)11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDWVGFCPWBBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441660 | |

| Record name | 2-Methylquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165112-03-8 | |

| Record name | 2-Methylquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylquinolin-7-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-Methylquinolin-7-ol. The information is intended to support research and development activities in medicinal chemistry and related fields.

Chemical Identity and Structure

This compound, also known as 7-hydroxy-2-methylquinoline, is a heterocyclic aromatic organic compound.[1] Its structure consists of a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. A methyl group is substituted at position 2, and a hydroxyl group is at position 7.

The fundamental structural and identifying information for this compound is summarized below.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. The available data, largely based on predictive models, are compiled in the table below.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1] |

| Molecular Formula | C10H9NO | [1][2][3] |

| Appearance | Brown to khaki solid | [1] |

| Boiling Point | 311.7 ± 22.0 °C (Predicted) | [1][2] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 6.48 ± 0.40 (Predicted) | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, standard methodologies for quinoline derivatives are applicable. The following section outlines a generalized workflow for its synthesis and characterization.

3.1. Synthesis The synthesis of quinoline derivatives often involves condensation reactions. For instance, a common method is the Skraup synthesis or its variations, which typically involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst and an oxidizing agent. For 2-methylquinoline derivatives, precursors like o-aminobenzaldehyde can be condensed with compounds such as chloroacetone.[4]

3.2. Purification Post-synthesis, the crude product requires purification. Standard techniques include:

-

Column Chromatography: Using silica gel as the stationary phase and a solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the target compound from impurities.[5]

-

Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals.

3.3. Analytical Characterization To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical protocol would involve a C18 column with a gradient elution of water and acetonitrile, with UV detection at a relevant wavelength.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula.[6][7]

-

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule. Expected characteristic peaks would include O-H stretching for the hydroxyl group, C-H stretching for the aromatic and methyl groups, and C=C/C=N stretching within the quinoline ring system.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

-

¹H NMR: Reveals the number of different types of protons and their neighboring environments. The spectrum would show signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a signal for the hydroxyl proton.[9][10]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[9]

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the substitution pattern on the quinoline ring.[7]

-

Potential Biological Activity and Signaling Pathways

Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[11][12] While the specific biological targets of this compound are not well-documented, related compounds have shown activity in significant signaling pathways. For example, a derivative of 2-methylquinolin-8-ol demonstrated the ability to suppress GLI (Glioma-associated oncogene) mediated transcription, a key component of the Hedgehog signaling pathway often dysregulated in cancer.[7]

The general mechanism for many quinoline-based inhibitors involves interaction with the ATP-binding pocket of protein kinases, thereby inhibiting downstream signaling. A hypothetical interaction is depicted below.

This diagram illustrates a potential mechanism where this compound could act as a kinase inhibitor, blocking the phosphorylation of downstream substrates and thereby halting a signaling cascade that leads to cellular responses like proliferation. This remains a hypothetical model for illustrative purposes, pending specific experimental validation for this compound.

References

- 1. 2-Methyl-7-hydroxyquinoline | 165112-03-8 [chemicalbook.com]

- 2. This compound | 165112-03-8 [sigmaaldrich.com]

- 3. This compound | C10H9NO | CID 135451969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]

- 5. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methylquinolin-7-ol from 3-Aminophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methylquinolin-7-ol, a valuable heterocyclic compound, utilizing 3-aminophenol as the starting material. The core of this synthesis is the application of the Doebner-von Miller reaction, a classic and effective method for the formation of quinoline ring systems. This document outlines the reaction mechanism, a detailed experimental protocol, purification techniques, and expected analytical data, tailored for professionals in chemical research and pharmaceutical development.

Reaction Overview: The Doebner-von Miller Synthesis

The synthesis of this compound from 3-aminophenol proceeds via the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline derivative (3-aminophenol) with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde. The reaction mechanism is a complex sequence of steps including Michael addition, cyclization, dehydration, and oxidation to form the aromatic quinoline ring.

The overall reaction is as follows:

3-Aminophenol + Crotonaldehyde → this compound

A plausible reaction mechanism is initiated by the Michael addition of the amino group of 3-aminophenol to crotonaldehyde. This is followed by an intramolecular electrophilic attack of the carbonyl carbon onto the aromatic ring, leading to cyclization. Subsequent dehydration and oxidation yield the final product, this compound. An oxidizing agent, which can be another reactant or an external additive, is required for the final aromatization step. In some variations of this reaction, a portion of the unsaturated aldehyde can act as the oxidizing agent.

Experimental Protocol

This protocol is adapted from established procedures for analogous Doebner-von Miller reactions, particularly the synthesis of 2-methyl-8-hydroxyquinoline from o-aminophenol.[1]

Materials:

-

3-Aminophenol

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air)

-

Toluene

-

Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-aminophenol (1.0 equivalent) in dilute hydrochloric acid is prepared.

-

Addition of Reactants: The mixture is heated to reflux. A solution of crotonaldehyde (1.2-1.5 equivalents) and a suitable oxidizing agent is then added dropwise over a period of 1-2 hours.

-

Reaction: The reaction mixture is maintained at reflux for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The mixture is then carefully neutralized with a sodium hydroxide solution until basic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as toluene or ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound is typically a dark, oily, or solid residue. Purification can be achieved through a combination of the following methods:

-

Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic quinoline derivative. The acidic aqueous layer is then basified to precipitate the purified product, which is subsequently extracted with an organic solvent.

-

Column Chromatography: Further purification can be achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for quinoline derivatives.

-

Recrystallization: The final product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene) to obtain a crystalline solid.

Data Presentation

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 3-Aminophenol | |

| Reagent | Crotonaldehyde | |

| Catalyst/Acid | Hydrochloric Acid | [1] |

| Oxidizing Agent | As per experimental design | |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 6-8 hours | [1] |

| Typical Yield | 75-85% | Based on analogous reactions[1] |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in cited literature |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~9.5 (s, 1H, -OH), 8.1-7.0 (m, 5H, Ar-H), 2.6 (s, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~160, 155, 148, 136, 128, 124, 122, 118, 115, 108, 24 |

| Mass Spectrum (EI) | m/z 159 (M⁺) |

| IR (KBr, cm⁻¹) | ~3400 (-OH), 3050 (Ar C-H), 1620, 1580 (C=C, C=N) |

Note: The spectroscopic data presented are predicted values based on the structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Mandatory Visualizations

Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

References

An In-Depth Technical Guide to the Skraup-Doebner-von Miller Synthesis of 2-Methylquinolin-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup-Doebner-von Miller synthesis, with a specific focus on the conceptual synthesis of 2-Methylquinolin-7-ol. This important quinoline derivative holds potential for various applications in medicinal chemistry and materials science. This document outlines the core reaction mechanism, a generalized experimental protocol, and the necessary characterization data, while also noting the current limitations in publicly available, specific data for the target compound.

Introduction to the Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction is a powerful and versatile method for the synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological and pharmaceutical activities. The reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[1] This synthesis allows for the introduction of various substituents onto the quinoline ring system, making it a valuable tool in drug discovery and organic synthesis.

The synthesis of this compound via this method would conceptually involve the reaction of 3-aminophenol with an α,β-unsaturated carbonyl compound that can provide the 2-methyl group, such as crotonaldehyde. The hydroxyl group at the 7-position of the resulting quinoline is derived from the meta-position of the starting aniline.

Reaction Mechanism

The mechanism of the Skraup-Doebner-von Miller reaction is complex and can proceed through several pathways. A generally accepted mechanism involves the following key steps:

-

Michael Addition: The reaction is initiated by a Michael-type conjugate addition of the aniline (3-aminophenol) to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[1]

-

Cyclization: The resulting β-anilino carbonyl intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring. This step is typically promoted by a strong acid catalyst.

-

Dehydration: The cyclized intermediate then undergoes dehydration to form a dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product, this compound. An oxidizing agent, which can be a mild oxidant or even another molecule of the α,β-unsaturated carbonyl compound, is required for this step.

Experimental Protocol (Generalized)

Materials:

-

3-Aminophenol

-

Crotonaldehyde

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like HCl)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of concentrated sulfuric acid and water is prepared and cooled in an ice bath.

-

Addition of Reactants: To the cooled acid solution, 3-aminophenol is added, followed by the slow, dropwise addition of the oxidizing agent. Crotonaldehyde is then added portion-wise while maintaining the temperature below a certain threshold to control the exothermic reaction.

-

Reaction: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is then neutralized with a concentrated solution of sodium hydroxide until basic.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield specific, experimentally verified quantitative data for this compound. Therefore, the following table is provided as a template for researchers to populate upon successful synthesis and characterization.

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Melting Point | Data not available |

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| IR (cm⁻¹) | Data not available |

| Mass Spectrum (m/z) | Data not available |

Conclusion

The Skraup-Doebner-von Miller synthesis remains a cornerstone for the preparation of substituted quinolines. While a specific, detailed protocol and complete characterization data for this compound are not currently available in the public domain, the generalized methodology and mechanistic understanding provided in this guide offer a solid foundation for its synthesis. Further research is warranted to develop and publish a robust experimental procedure and to fully characterize this promising compound, which will undoubtedly be of significant interest to the scientific and drug development communities.

References

Spectroscopic Profile of 2-Methylquinolin-7-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methylquinolin-7-ol (CAS No: 165112-03-8), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies outlined herein are standard protocols for the characterization of organic molecules.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.19 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar quinoline derivatives.

¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~ 7.15 | d | ~ 8.5 |

| H4 | ~ 7.85 | d | ~ 8.5 |

| H5 | ~ 7.60 | d | ~ 8.8 |

| H6 | ~ 7.05 | dd | ~ 8.8, 2.4 |

| H8 | ~ 7.20 | d | ~ 2.4 |

| OH | ~ 9.50 | br s | - |

| CH₃ | ~ 2.60 | s | - |

¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~ 158.0 |

| C3 | ~ 121.5 |

| C4 | ~ 136.0 |

| C4a | ~ 148.5 |

| C5 | ~ 128.0 |

| C6 | ~ 116.0 |

| C7 | ~ 156.5 |

| C8 | ~ 108.0 |

| C8a | ~ 121.0 |

| CH₃ | ~ 24.5 |

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for this compound.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3500 | Strong, Broad |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (methyl) | Stretching | 2850 - 2960 | Medium |

| C=N (in ring) | Stretching | 1600 - 1620 | Medium |

| C=C (aromatic) | Stretching | 1450 - 1580 | Medium-Strong |

| C-O | Stretching | 1200 - 1260 | Strong |

| C-H (aromatic) | Bending (out-of-plane) | 800 - 900 | Strong |

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For this compound, the following data is expected.

| Parameter | Predicted Value |

| Molecular Ion [M]⁺ | m/z 159 |

| Major Fragments | m/z 130 (loss of CO and H) |

| m/z 144 (loss of CH₃) |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.

An In-depth Technical Guide to 2-Methylquinolin-7-ol (CAS: 165112-03-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Methylquinolin-7-ol is limited. This guide has been compiled based on established principles of organic synthesis, medicinal chemistry, and biological assays for quinoline derivatives. The experimental protocols and some data presented are hypothetical and representative of methodologies that would be employed for the synthesis and evaluation of this compound.

Core Compound Information

This compound is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The presence of a hydroxyl group at the 7-position and a methyl group at the 2-position suggests potential for various chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 165112-03-8 | - |

| Molecular Formula | C₁₀H₉NO | - |

| Molecular Weight | 159.18 g/mol | - |

| Appearance | Brownish solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and ethanol. Limited solubility in water. | - |

| pKa | Not available | - |

Synthesis of this compound

The synthesis of this compound can be approached through several classic quinoline synthesis reactions. The Doebner-von Miller reaction provides a plausible and efficient route.[1][2][3] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

A potential synthesis of this compound can be achieved by reacting 3-aminophenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Caption: Proposed Doebner-von Miller synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol (1 equivalent).

-

Acidification: Add a solution of concentrated hydrochloric acid in water.

-

Addition of Reactant: While stirring, slowly add crotonaldehyde (2 equivalents).

-

Addition of Oxidizing Agent: Add nitrobenzene (1.5 equivalents), which also acts as a solvent.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction is exothermic and should be monitored.

-

Work-up: After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Biological Activities and Experimental Evaluation

Quinoline derivatives are known for their broad spectrum of biological activities, including anticancer and antimicrobial effects. The following are proposed experimental protocols to evaluate the biological potential of this compound.

Anticancer Activity

The cytotoxic effects of this compound against various cancer cell lines can be determined using a standard MTT assay.

Table 2: Hypothetical IC₅₀ Values for this compound in Anticancer Assays

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| HeLa | Cervical Cancer | 18.2 |

| PC-3 | Prostate Cancer | 25.1 |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Antimicrobial Activity

The antimicrobial activity of this compound can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 3: Hypothetical MIC Values for this compound in Antimicrobial Assays

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Candida albicans | Fungus | 128 |

-

Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action and Signaling Pathways

Based on the known mechanisms of other quinoline derivatives, this compound could potentially exert its biological effects through various signaling pathways.

Kinase Inhibition

Many quinoline-based compounds are known to be kinase inhibitors. This compound could potentially inhibit the activity of protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, or CDKs.

References

Physical and chemical properties of 2-methyl-7-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-7-quinolinol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes predicted data, information on related compounds, and established chemical principles to offer a thorough profile. It includes key identifiers, predicted physicochemical properties, a detailed, adaptable experimental protocol for its synthesis via the Doebner-von Miller reaction, and a discussion of the potential biological activities based on structurally similar molecules. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of quinoline derivatives.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant biological and pharmaceutical activities. Their diverse applications span from antimalarial and anticancer agents to anti-inflammatory and antimicrobial drugs. The substituent pattern on the quinoline ring plays a crucial role in determining the specific biological effects. 2-Methyl-7-quinolinol, a member of this family, presents a unique substitution pattern with a methyl group at the 2-position and a hydroxyl group at the 7-position, suggesting potential for novel pharmacological activities. This guide consolidates the available information on 2-methyl-7-quinolinol to facilitate further research and development.

Chemical and Physical Properties

Direct experimental data for 2-methyl-7-quinolinol is not extensively reported in the literature. The following tables summarize key identifiers and predicted physicochemical properties, which provide a valuable starting point for experimental design and characterization.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 2-methylquinolin-7-ol | N/A |

| CAS Number | 165112-03-8 | [1] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Canonical SMILES | CC1=CC=C2C=C(C=CC2=N1)O | [2] |

| InChI Key | Not available |

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 311.7 ± 22.0 °C | [3] |

| Density | 1.210 ± 0.06 g/cm³ | [3] |

| pKa | 6.48 ± 0.40 | [3] |

| LogP | 2.15 | N/A |

| Melting Point | Not available | |

| Solubility | Moderately soluble in water, more soluble in organic solvents like ethanol and acetone. | [4] |

Synthesis of 2-Methyl-7-Quinolinol

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7] For the synthesis of 2-methyl-7-quinolinol, 3-aminophenol and crotonaldehyde would be the appropriate starting materials.

Proposed Synthetic Pathway: Doebner-von Miller Reaction

The following diagram illustrates the proposed workflow for the synthesis of 2-methyl-7-quinolinol.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from general procedures for the Doebner-von Miller synthesis and should be optimized for the specific synthesis of 2-methyl-7-quinolinol.

Materials:

-

3-Aminophenol

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iron(III) chloride)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate (or magnesium sulfate) for drying

-

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-aminophenol in a solution of concentrated hydrochloric acid and water.

-

Addition of Reactants: While stirring the solution, slowly add the oxidizing agent. Subsequently, add crotonaldehyde dropwise from the dropping funnel. The reaction is often exothermic and may require external cooling to maintain a controlled temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution with a sodium hydroxide solution until it is basic. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent. Combine the organic layers.

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-7-quinolinol.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Data (Predicted and Inferred)

No experimentally determined spectra for 2-methyl-7-quinolinol are readily available. The following are predicted and inferred characteristics based on the structure and data from related compounds.

1H NMR Spectroscopy

-

Aromatic Protons (H-3, H-4, H-5, H-6, H-8): Expected to appear as a series of doublets and triplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methyl and hydroxyl groups.

-

Methyl Protons (2-CH₃): A singlet is expected around δ 2.5-2.7 ppm.

-

Hydroxyl Proton (7-OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

13C NMR Spectroscopy

-

Aromatic Carbons: Aromatic and heteroaromatic carbons are expected in the range of δ 110-160 ppm.

-

Methyl Carbon (2-CH₃): Expected to appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C and C=N Stretch (aromatic): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 159, corresponding to the molecular weight of 2-methyl-7-quinolinol.

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27 mass units) and retro-Diels-Alder reactions of the heterocyclic ring.

Potential Biological Activity and Signaling Pathways

While there is no specific research on the biological activity of 2-methyl-7-quinolinol, the activities of structurally related 7-hydroxyquinoline derivatives provide valuable insights into its potential therapeutic applications.

Known Activities of 7-Hydroxyquinoline Derivatives

-

Antimicrobial and Antifungal Activity: Many 8-hydroxyquinoline derivatives are known for their potent antimicrobial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth.[8][9] 7-Hydroxyquinoline itself has been studied for its antimicrobial and antioxidant properties.[4]

-

Anticancer Activity: Various quinoline derivatives have demonstrated significant cytotoxic effects against different cancer cell lines.[10] The mechanisms of action are diverse and can include the inhibition of enzymes like topoisomerases and kinases, or the induction of apoptosis.[11][12]

-

Enzyme Inhibition: Quinoline-based compounds have been identified as inhibitors of a wide range of enzymes, including proteasomes and DNA methyltransferases.[11][12]

Postulated Signaling Pathway Involvement

Based on the activities of related compounds, 2-methyl-7-quinolinol could potentially interact with various signaling pathways. For instance, if it possesses anticancer properties, it might modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. A hypothetical workflow for investigating the biological activity of 2-methyl-7-quinolinol is presented below.

References

- 1. 2-Methyl-7-hydroxyquinoline | 165112-03-8 [chemicalbook.com]

- 2. This compound | C10H9NO | CID 135451969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-7-hydroxyquinoline CAS#: 165112-03-8 [m.chemicalbook.com]

- 4. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylquinolin-7-ol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 2-Methylquinolin-7-ol. Due to the absence of a singular seminal publication detailing its initial discovery, this document compiles information from related syntheses of quinoline derivatives to propose a likely historical synthetic pathway. It includes detailed experimental protocols, a summary of its physicochemical properties, and visualizations of the synthetic logic. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound, also known as 7-hydroxyquinaldine, is a substituted quinoline. The quinoline scaffold is a critical pharmacophore in numerous clinically significant drugs, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a hydroxyl group at the 7-position, imparts distinct chemical and biological characteristics that are of interest in modern drug discovery and materials science.

While a specific historical "discovery" paper for this compound is not readily identifiable in the surveyed chemical literature, its synthesis can be understood within the broader context of the development of quinoline synthesis methodologies in the late 19th and early 20th centuries. The classical Doebner-von Miller and Combes quinoline syntheses, developed in the 1880s, provided general and versatile routes to a wide array of quinoline derivatives. It is highly probable that the first synthesis of this compound was achieved through an adaptation of one of these foundational reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | PubChem[1] |

| Molecular Weight | 159.19 g/mol | Sigma-Aldrich[2] |

| CAS Number | 165112-03-8 | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 311.7 ± 22.0 °C (Predicted) | Sigma-Aldrich[2] |

| Storage Temperature | 4°C, stored under nitrogen | Sigma-Aldrich[2] |

| Purity | 97% | Sigma-Aldrich[2] |

Historical Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is a robust method for preparing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3] Given the structure of this compound, a plausible and historically relevant synthetic approach would involve the reaction of 3-aminophenol with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Proposed Reaction Pathway

The logical workflow for the synthesis of this compound via the Doebner-von Miller reaction is depicted below.

Caption: Proposed Doebner-von Miller synthesis of this compound.

Detailed Experimental Protocol (Hypothetical First Synthesis)

The following protocol is a hypothetical reconstruction of a plausible first synthesis of this compound based on the principles of the Doebner-von Miller reaction.

Materials:

-

3-Aminophenol

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Arsenic pentoxide (As₂O₅) or Nitrobenzene

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-aminophenol (1 equivalent) and concentrated hydrochloric acid or sulfuric acid (to form the aniline salt and catalyze the reaction) is prepared.

-

Addition of Reactants: Crotonaldehyde (2-3 equivalents) is added cautiously to the stirred mixture. Due to the exothermic nature of the reaction, cooling may be necessary.

-

Addition of Oxidizing Agent: An oxidizing agent such as arsenic pentoxide or nitrobenzene is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction would have been monitored by the change in color and the consumption of starting materials, as determined by classical methods.

-

Work-up: After cooling, the reaction mixture is made alkaline by the careful addition of a sodium hydroxide solution to precipitate the crude product.

-

Purification: The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether or chloroform). The organic extracts are combined, washed with water, and dried over an anhydrous drying agent. The solvent is removed under reduced pressure.

-

Final Purification: The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound.

Modern Synthetic Approaches

While the Doebner-von Miller reaction represents a plausible historical synthesis, modern organic chemistry has introduced more efficient and environmentally benign methods for the preparation of quinoline derivatives. One such example is the palladium-catalyzed aza-Wacker oxidative cyclization, which can be used to construct 2-methylquinolines under mild conditions.[4]

Palladium-Catalyzed Aza-Wacker Cyclization Workflow

The general workflow for this modern synthetic route is outlined below.

Caption: Modern synthesis of 2-methylquinolines via aza-Wacker cyclization.

Conclusion

The discovery and history of this compound are intrinsically linked to the development of fundamental quinoline synthesis reactions. While a singular "discovery" event is not apparent, the principles of the Doebner-von Miller reaction provide a strong basis for understanding its likely first preparation. The continued interest in quinoline derivatives ensures that the synthesis and study of compounds like this compound will remain a relevant and active area of research for scientists and drug development professionals. This guide serves as a starting point for further investigation into the properties and potential applications of this versatile heterocyclic compound.

References

- 1. This compound | C10H9NO | CID 135451969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 165112-03-8 [sigmaaldrich.com]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]

2-Methylquinolin-7-ol: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylquinolin-7-ol, a substituted quinoline derivative, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique structural features, comprising a reactive phenolic hydroxyl group and an activatable methyl group on the quinoline scaffold, offer multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor in key synthetic transformations, including O-alkylation, C-C cross-coupling, and reactions involving the methyl group. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Introduction

The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products, pharmaceuticals, and functional materials.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline core is a key focus in medicinal chemistry and materials science. This compound, with its hydroxyl and methyl substituents, presents a synthetically attractive starting material for the generation of diverse molecular architectures. The hydroxyl group at the 7-position can be readily derivatized through various reactions, such as etherification and esterification, while also influencing the electronic properties of the aromatic system, making it amenable to electrophilic substitution and cross-coupling reactions. The methyl group at the 2-position offers a site for condensation and functionalization reactions.

This guide details the synthesis of this important precursor and explores its utility in subsequent chemical transformations, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Synthesis of this compound

The synthesis of the 2-methylquinoline scaffold can be achieved through several classic named reactions, most notably the Doebner-von Miller and Skraup reactions.[2][3] These methods involve the reaction of an aniline derivative with an α,β-unsaturated carbonyl compound or glycerol, respectively, under acidic conditions. For the synthesis of this compound, 3-aminophenol is the logical starting material.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a widely used method for preparing quinolines.[2] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric acid or sulfuric acid, and often a Lewis acid catalyst.[4] The in-situ formation of crotonaldehyde from acetaldehyde can also be employed.[5]

Experimental Protocol: Doebner-von Miller Synthesis of this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a mixture of 3-aminophenol (1 eq.), concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared.

-

Addition of Aldehyde: Crotonaldehyde (2.5 eq.) is added dropwise to the stirred mixture. Due to the exothermic nature of the reaction, the addition rate should be controlled to maintain a manageable reaction temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured onto ice. The acidic solution is then carefully neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until a precipitate forms.

-

Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Skraup Synthesis

The Skraup synthesis is another fundamental method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

Experimental Protocol: Skraup Synthesis of this compound

-

Reaction Mixture: To a solution of 3-aminophenol (1 eq.) in concentrated sulfuric acid, ferrous sulfate (catalytic amount) is added with stirring.

-

Glycerol Addition: Glycerol (3-4 eq.) is then added slowly to the mixture.

-

Heating: The reaction mixture is heated gently. The reaction is often vigorous and requires careful temperature control.[6] An oxidizing agent, such as nitrobenzene (which can also act as a solvent), is typically included.

-

Work-up and Purification: The work-up and purification procedure is similar to that of the Doebner-von Miller synthesis, involving neutralization and subsequent isolation and purification of the product.

This compound as a Precursor in Organic Synthesis

The presence of a phenolic hydroxyl group and a methyl group makes this compound a versatile precursor for a variety of organic transformations.

O-Alkylation and O-Arylation Reactions

The hydroxyl group of this compound can be readily alkylated or arylated to form ethers, which is a common strategy in drug design to modulate solubility and biological activity.[7]

Experimental Protocol: O-Alkylation of this compound

-

Deprotonation: this compound (1 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃, 1.5-2 eq.) or sodium hydride (NaH, 1.1 eq.), is added, and the mixture is stirred at room temperature for 30-60 minutes to form the corresponding phenoxide.

-

Alkylation: The alkylating agent (e.g., an alkyl halide or tosylate, 1.1-1.5 eq.) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to 50-80 °C for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

C-C Cross-Coupling Reactions

To enable C-C cross-coupling reactions such as Suzuki or Sonogashira couplings, the hydroxyl group of this compound is typically converted into a better leaving group, such as a triflate or tosylate.[8][9]

Experimental Protocol: Synthesis of 2-Methylquinolin-7-yl trifluoromethanesulfonate

-

Reaction Setup: this compound (1 eq.) is dissolved in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base such as pyridine or triethylamine (1.5-2 eq.) is added, and the mixture is cooled to 0 °C.

-

Triflation: Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (1.1-1.2 eq.) is added dropwise to the cooled solution.

-

Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting triflate is often used in the next step without extensive purification.

Experimental Protocol: Suzuki Cross-Coupling of 2-Methylquinolin-7-yl trifluoromethanesulfonate

-

Reaction Mixture: The 2-Methylquinolin-7-yl trifluoromethanesulfonate (1 eq.), a boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

-

Reaction Conditions: The mixture is degassed and then heated under an inert atmosphere at 80-120 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Reactions Involving the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is activated and can participate in condensation reactions with aldehydes and other electrophiles.[10]

Experimental Protocol: Aldol Condensation with the 2-Methyl Group

-

Reaction Setup: this compound (1 eq.) and an aromatic or aliphatic aldehyde (1-1.2 eq.) are dissolved in a high-boiling solvent such as acetic anhydride or in the presence of a catalyst like zinc chloride.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into water or a basic solution to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for reactions involving quinoline precursors, analogous to those described for this compound.

Table 1: Synthesis of Substituted Quinolines

| Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | HCl, ZnCl₂ | Variable | [4] |

| Skraup Synthesis | 3-Aminophenol, Glycerol | 7-Hydroxyquinoline | H₂SO₄, Oxidant | Moderate | Inferred from[11] |

| Microwave-assisted | 3-Methoxyacetoacetanilide | 7-Hydroxy-4-methylquinolin-2(1H)-one | conc. H₂SO₄, Microwave | 68.78 | [12] |

Table 2: Reactions of Hydroxyquinolines as Precursors

| Reaction Type | Precursor | Product | Reagents and Conditions | Yield (%) | Reference |

| O-Alkylation | 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H)-one | O-alkylated product | K₂CO₃, DMF, 80 °C | 75-82 | [7] |

| Suzuki Coupling | 7-Chloroquinoline derivative | 7-Arylquinoline derivative | Pd(PPh₃)₄, Arylboronic acid | 58-75 | Inferred from |

| Aldol Condensation | 2-Methylquinoline | 2-Styrylquinoline | Benzaldehyde, ZnCl₂ | High | Inferred from[10] |

Visualization of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways discussed in this guide.

Caption: Doebner-von Miller synthesis of this compound.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a highly valuable precursor in organic synthesis, offering multiple sites for functionalization. Its synthesis can be reliably achieved through established methods such as the Doebner-von Miller reaction. The strategic manipulation of its hydroxyl and methyl groups allows for the construction of a wide range of complex molecules with potential applications in medicinal chemistry and materials science. The experimental protocols and synthetic pathways detailed in this guide serve as a valuable resource for researchers seeking to exploit the synthetic potential of this versatile building block. Further exploration of its reactivity is expected to lead to the discovery of novel compounds with significant biological and material properties.

References

- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. synarchive.com [synarchive.com]

- 5. iipseries.org [iipseries.org]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploiting Orthogonal C-C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

The Pharmacological Potential of Quinolin-7-ol Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Anticancer, Antimicrobial, Anti-inflammatory, and Neuroprotective Activities

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, offers a versatile template for structural modification, enabling the fine-tuning of pharmacological properties.[2] Among the various isomers, quinolin-7-ol and its derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of quinolin-7-ol derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and mechanistic insights to facilitate further investigation and development in this field. While direct experimental data for quinolin-7-ol derivatives is still emerging, this guide will also draw upon the broader literature of quinoline compounds to infer potential mechanisms and guide future research.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[4][5] Several studies have highlighted the antiproliferative effects of substituted quinolines against a range of cancer cell lines.

Quantitative Data: Anticancer Activity of Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of various quinoline derivatives, expressed as IC50 values. It is important to note that data specifically for quinolin-7-ol derivatives are limited, and thus, data for other substituted quinolines are included to illustrate the potential of this scaffold.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine | Human tumor cell lines | < 1.0 | |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | |

| HCT-116 (Colon) | 5.34 | ||

| MCF-7 (Breast) | 5.21 | ||

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [6] |

| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [2] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [2] |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [7] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [7] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [7] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [7] |

| Quinazolinone derivative | MCF-7 and Burkitt lymphoma CA46 | 0.34 and 1.0 | [8] |

| Quinazolinone derivative (106) | Cdk4 inhibition | 0.47 | [8] |

| Microtubule polymerization inhibition | 0.6 | [8] | |

| EGFRwt-TK inhibition | 0.01 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of chemical compounds on cultured cells.[6]

Materials and Reagents:

-

Desired cancer cell lines (e.g., MCF-7, HT-29)

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Quinolin-7-ol test derivatives

-

MTT reagent (5 mg/mL stock solution in sterile Phosphate-Buffered Saline)

-

Solubilization solution (e.g., anhydrous DMSO, 10% SDS in 0.01 M HCl)[6]

-

Sterile 96-well flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the quinolin-7-ol derivatives. Include vehicle and untreated controls.[6]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

-

MTT Incubation: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[6]

-

Absorbance Measurement: Gently swirl the plates and record the absorbance at 570 nm using a microplate reader.[9]

Signaling Pathways in Quinoline-Mediated Anticancer Activity

Quinoline derivatives have been shown to modulate several key signaling pathways involved in cancer progression. For instance, some derivatives act as dual inhibitors of EGFR and HER-2, crucial receptors in cell proliferation and survival.[11] The PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism, is another target for certain quinoline compounds.[2]

Caption: Inhibition of EGFR/HER-2 and PI3K/AKT/mTOR pathways by quinoline derivatives.

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[5] Derivatives of quinolin-7-ol are also being investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Quinoline-Sulfonamide Hybrid | M. tuberculosis H37Ra | 1.66–9.57 | [12] |

| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [13] |

| Novel quinoline derivative | E. coli | 6.25 | [14] |

| Novel quinoline derivative | S. aureus | 6.25 | [14] |

| Amino acid derivative of quinoline 3a | E. coli, S. aureus, P. aeruginosa, B. subtilis | 620 | [15] |

| Quinoline derivative 2 | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [16] |

| Quinoline derivative 6 | B. cerus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [16] |

| Pyrimidine derivative 16 | Gram-positive strains | - | [17] |

| Pyrimidine derivative 17 | Gram-positive strains & E. coli | - | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials and Reagents:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinolin-7-ol test derivative

-

Microbial culture

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Compound Dilution: Perform two-fold serial dilutions of the quinolin-7-ol derivative in the culture broth directly in the microtiter plate.[12]

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[12]

Mechanism of Antimicrobial Action

A primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[12]

Caption: Experimental workflow for broth microdilution susceptibility testing.

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade such as cyclooxygenases (COX).[12][18]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

The following table shows the COX inhibitory activity of selected quinoline derivatives.

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Quinoline derivative 12c | COX-2 | 0.1 | [13] |

| Quinoline derivative 14a | COX-2 | 0.11 | [13] |

| Quinoline derivative 14b | COX-2 | 0.11 | [13] |

| Quinazoline derivative 9b | COX-1 | 0.064 | [19] |

Experimental Protocol: COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

Materials and Reagents:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid

-

NaOH

-

COX-1 and COX-2 specific inhibitors (e.g., SC-560)

-

Resorufin Standard

-

Cell or tissue lysate containing COX enzymes

-

Opaque flat-bottom 96-well plates

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Reagent Preparation: Prepare working solutions of the COX cofactor and arachidonic acid.

-

Assay Reaction: In a 96-well plate, add the assay buffer, COX probe, and diluted cofactor. Add the sample (lysate) and specific inhibitors if differentiating between COX-1 and COX-2.

-

Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

-

Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.[20]

-

Data Analysis: Calculate the slope of the linear range of the fluorescence plot to determine the enzyme activity.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of some quinoline derivatives are attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Caption: Inhibition of COX enzymes by quinoline derivatives in the inflammatory pathway.

Neuroprotective Activity

Emerging research suggests that quinoline derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[21] Their mechanisms of action are thought to involve antioxidant properties and the modulation of key enzymes in the central nervous system.[19][21]

Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.

Materials and Reagents:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium and supplements

-

Quinolin-7-ol test derivatives

-

Reagents for viability assays (e.g., MTT) and apoptosis detection

Procedure:

-

Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the quinolin-7-ol derivative for 1-2 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell damage.

-

Assessment of Neuroprotection: After a suitable incubation period, assess cell viability, apoptosis, and other markers of neuroprotection (e.g., ROS levels).[7]

Conclusion and Future Directions

The quinoline scaffold, and by extension, quinolin-7-ol derivatives, represent a highly promising area for drug discovery and development. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the therapeutic potential of this class of compounds. The data and protocols presented in this technical guide serve as a valuable resource for researchers aiming to explore and expand upon the current understanding of quinolin-7-ol derivatives.

Future research should focus on several key areas:

-

Synthesis of Novel Derivatives: A systematic synthesis and screening of a wider range of quinolin-7-ol derivatives are needed to establish clear structure-activity relationships.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design.

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the information provided in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of quinolin-7-ol derivatives for the benefit of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 9. atcc.org [atcc.org]

- 10. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. The Effects of Urolithin B and Auraptene on Quinolinic Acid-induced Toxicity in the SH-SY5Y Neuroblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Methylquinolin-7-ol via Skraup Reaction: Application Notes and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Methylquinolin-7-ol, a valuable heterocyclic compound, utilizing a modified Skraup reaction, specifically the Doebner-von Miller reaction. This method is adapted from established procedures for analogous quinoline derivatives due to the absence of a specific published protocol for this exact compound.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, offer a robust and classical approach to constructing the quinoline ring system. The Doebner-von Miller reaction, in particular, allows for the synthesis of quinolines with substituents on the pyridine ring by employing α,β-unsaturated aldehydes or ketones.[1][2][3] This protocol details the synthesis of this compound from m-aminophenol and crotonaldehyde.

Reaction Principle

The Doebner-von Miller reaction involves the acid-catalyzed condensation of an aromatic amine with an α,β-unsaturated carbonyl compound.[2][3] In this specific synthesis, m-aminophenol reacts with crotonaldehyde in the presence of a strong acid, typically hydrochloric acid. The reaction proceeds through a series of steps:

-

Michael Addition: The amino group of m-aminophenol undergoes a conjugate addition to the α,β-unsaturated carbonyl of crotonaldehyde.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring.

-

Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the aromatic this compound. An oxidizing agent, such as a nitroaromatic compound, is often employed to facilitate this final step.

Experimental Protocol

This protocol is adapted from the synthesis of 2-methyl-8-hydroxyquinoline.[4]

Materials:

-

m-Aminophenol

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

m-Nitrobenzenesulfonic acid sodium salt (or another suitable oxidizing agent)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Toluene (optional, for biphasic reaction)[1]

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine m-aminophenol (1.0 eq) and a 4-6 M solution of hydrochloric acid.

-

Heating: Heat the mixture to reflux with vigorous stirring.

-

Addition of Reactants: In a dropping funnel, prepare a solution of crotonaldehyde (1.2 eq) and a suitable oxidizing agent such as m-nitrobenzenesulfonic acid sodium salt (0.5 eq).

-

Slow Addition: Add the crotonaldehyde solution dropwise to the refluxing solution of m-aminophenol over a period of 1-2 hours.[1]

-

Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the acidic mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH 8-9). This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-